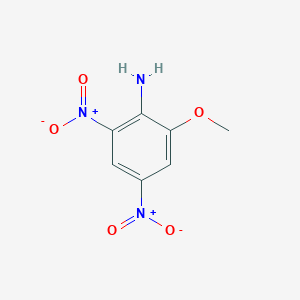![molecular formula C12H12BrClF3N B13685998 N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)
N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is a synthetic organic compound characterized by the presence of bromine, tert-butyl, and trifluoroacetimidoyl groups
Méthodes De Préparation
The synthesis of N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with molecular targets through its functional groups. The bromine and trifluoroacetimidoyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride can be compared with similar compounds such as:
- 2-Bromo-4-(tert-butyl)phenyl N-(3-chloro-2-methylphenyl)carbamate
- N-(2-(4-Bromo-phenyl)-1-tert-butylcarbamoyl-vinyl)-4-nitro-benzamide
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the trifluoroacetimidoyl group in this compound makes it unique and potentially more versatile in certain applications.
Propriétés
Formule moléculaire |
C12H12BrClF3N |
|---|---|
Poids moléculaire |
342.58 g/mol |
Nom IUPAC |
N-(2-bromo-4-tert-butylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C12H12BrClF3N/c1-11(2,3)7-4-5-9(8(13)6-7)18-10(14)12(15,16)17/h4-6H,1-3H3 |
Clé InChI |
QRGGRMXZNWBEAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B13685927.png)

![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)

![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)


![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)





